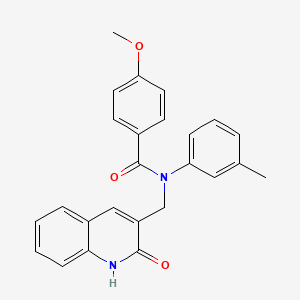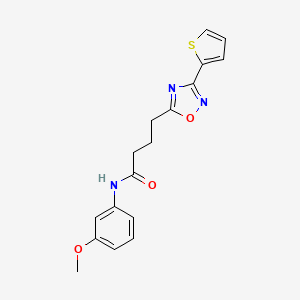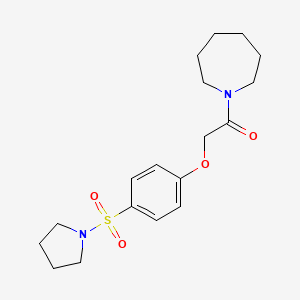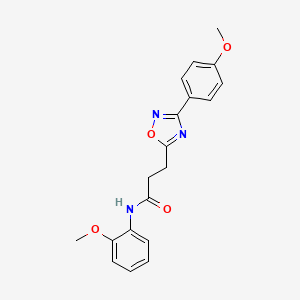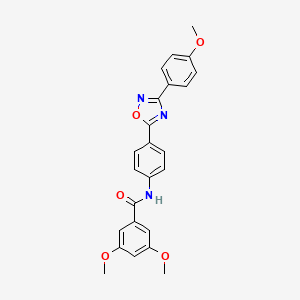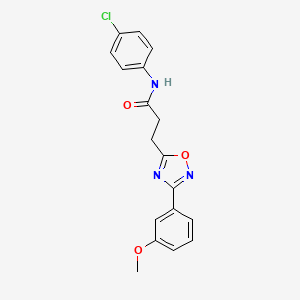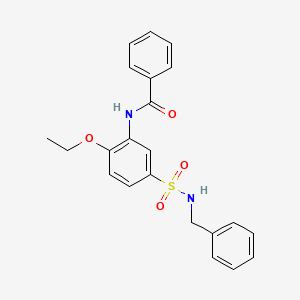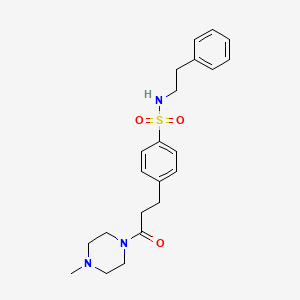
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as MP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MP-3 belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the inhibition of the above-mentioned enzymes, which leads to the disruption of various biochemical pathways. This, in turn, results in the modulation of several physiological processes, including neurotransmission, acid-base balance, and bone resorption.
Biochemical and Physiological Effects:
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its relatively low solubility in water, which can limit its applications in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential avenue is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide could expand its applications in various experimental setups.
Synthesemethoden
The synthesis of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-phenethylpiperazine. The resulting product is then treated with sodium hydride to form the intermediate compound, which is further reacted with 3-oxopentanedioic acid to yield 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases.
Eigenschaften
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24-15-17-25(18-16-24)22(26)12-9-20-7-10-21(11-8-20)29(27,28)23-14-13-19-5-3-2-4-6-19/h2-8,10-11,23H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENPTJLZMXCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



